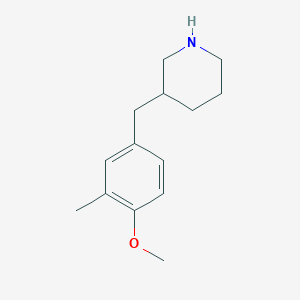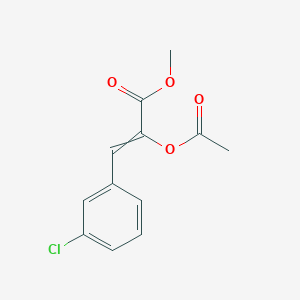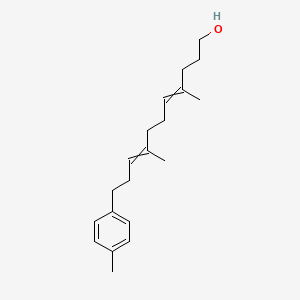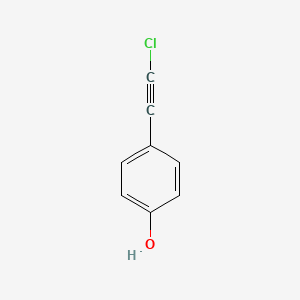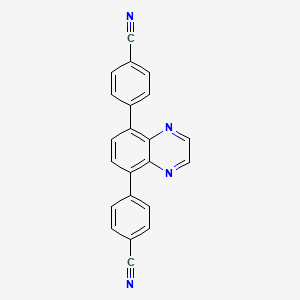![molecular formula C15H14BrN3OS B12621921 N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-41-6](/img/structure/B12621921.png)
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thienopyrimidines Thienopyrimidines are heterocyclic compounds that have shown significant potential in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 2-aminothiophene with a suitable aldehyde or ketone under acidic conditions to form the corresponding thienopyrimidine derivative.
Bromination: The phenyl ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Etherification: The brominated phenyl derivative is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the bromoethoxyphenyl derivative.
Amination: Finally, the bromoethoxyphenyl derivative is reacted with 5-methylthieno[2,3-d]pyrimidin-4-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thienopyrimidine core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to investigate the mechanisms of action of various biological processes and to develop new chemical tools for biological research.
作用機序
The mechanism of action of N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets .
類似化合物との比較
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features and has been studied for its potential as an inhibitor of NF-κB inducing kinase (NIK).
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another similar compound with potential antitubercular activity.
N-(4-(tert-Butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound has been studied for its activity against Mycobacterium tuberculosis.
Uniqueness
N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the bromoethoxy group, which may confer distinct biological and chemical properties compared to other similar compounds
特性
CAS番号 |
917907-41-6 |
|---|---|
分子式 |
C15H14BrN3OS |
分子量 |
364.3 g/mol |
IUPAC名 |
N-[2-(2-bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-8-21-15-13(10)14(17-9-18-15)19-11-4-2-3-5-12(11)20-7-6-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) |
InChIキー |
IGXPEHRBBBBHGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B12621839.png)
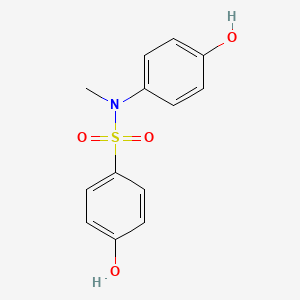
![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
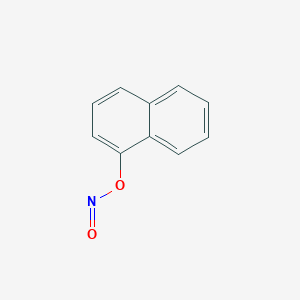
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)
![2-{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12621896.png)

